molecular formula C9H7NO4 B13680226 2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid

2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid

Cat. No.: B13680226
M. Wt: 193.16 g/mol
InChI Key: DIQXXEMZNWFONG-UHFFFAOYSA-N
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Description

2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a furan ring fused with an oxazole ring, which is further substituted with a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-furylglyoxylic acid with an amine to form the oxazole ring. The reaction conditions often include the use of a solvent such as toluene and a catalyst like cuprous oxide, with the reaction being carried out at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of catalysts and solvents is crucial in scaling up the production process to ensure cost-effectiveness and environmental sustainability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: Electrophilic substitution reactions can occur on the furan ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic substitution reactions may require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to the formation of furan-2,5-dicarboxylic acid, while reduction of the carboxylic acid group can yield 2-(2-Furyl)-5-methyloxazole-4-methanol.

Scientific Research Applications

2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Medicine: Research is ongoing to explore its potential as an anti-inflammatory and anticancer agent.

    Industry: It is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes by binding to their active sites, thereby preventing the bacteria from synthesizing essential proteins . The exact pathways and molecular targets can vary depending on the specific application and the biological system involved.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid: Similar in structure but lacks the oxazole ring.

    5-Methyl-2-furancarboxylic acid: Similar but does not have the oxazole ring.

    2,5-Furandicarboxylic acid: Contains two carboxylic acid groups but lacks the oxazole ring.

Uniqueness

2-(2-Furyl)-5-methyloxazole-4-carboxylic Acid is unique due to the presence of both the furan and oxazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C9H7NO4

Molecular Weight

193.16 g/mol

IUPAC Name

2-(furan-2-yl)-5-methyl-1,3-oxazole-4-carboxylic acid

InChI

InChI=1S/C9H7NO4/c1-5-7(9(11)12)10-8(14-5)6-3-2-4-13-6/h2-4H,1H3,(H,11,12)

InChI Key

DIQXXEMZNWFONG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CO2)C(=O)O

Origin of Product

United States

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